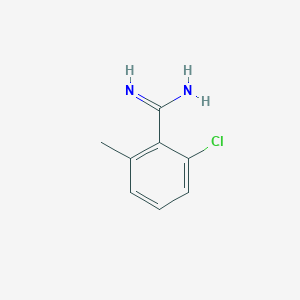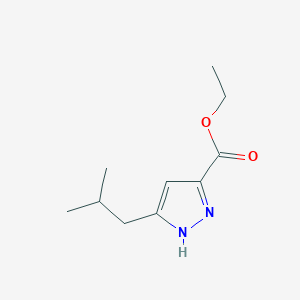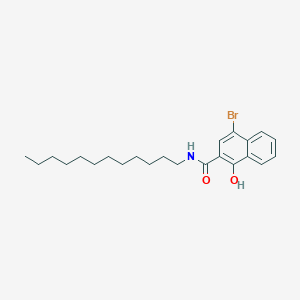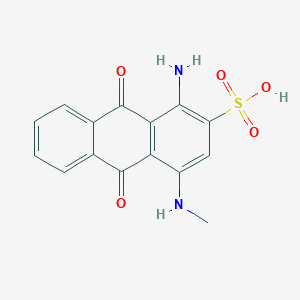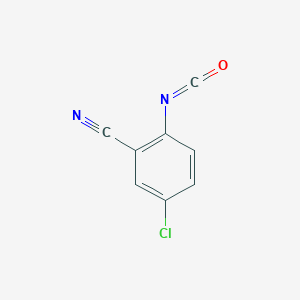![molecular formula C22H16N2 B1608569 4,6-Diphenyl-[2,2']bipyridinyl CAS No. 57476-59-2](/img/structure/B1608569.png)
4,6-Diphenyl-[2,2']bipyridinyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diphenyl-[2,2’]bipyridinyl is an organic compound with the molecular formula C22H16N2. It consists of two pyridine rings substituted with phenyl groups at the 4 and 6 positions. This compound is part of the bipyridine family, which is known for its applications in coordination chemistry due to its ability to form stable complexes with metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenyl-[2,2’]bipyridinyl can be achieved through various methods. One common approach involves the sequential solventless aldol and Michael addition reactions. This green chemistry method is advantageous as it avoids the use of solvents, making it more environmentally friendly .
Aldol Reaction: The initial step involves the aldol condensation of benzaldehyde with acetone to form an intermediate.
Michael Addition: The intermediate then undergoes a Michael addition with another molecule of benzaldehyde to form the final product.
Industrial Production Methods
Industrial production methods for 4,6-Diphenyl-[2,2’]bipyridinyl typically involve large-scale synthesis using similar aldol and Michael addition reactions. The process is optimized for higher yields and purity, often employing catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Diphenyl-[2,2’]bipyridinyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: N-oxides of 4,6-Diphenyl-[2,2’]bipyridinyl.
Reduction: Dihydro derivatives.
Substitution: Various substituted bipyridines depending on the reagents used.
Aplicaciones Científicas De Investigación
4,6-Diphenyl-[2,2’]bipyridinyl has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is investigated for its potential as a fluorescent probe in biological systems.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the development of materials for organic electronics and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4,6-Diphenyl-[2,2’]bipyridinyl primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as donor sites, forming stable complexes with metals. These complexes can participate in various catalytic cycles, electron transfer processes, and photochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with a variety of metal ions.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound.
3,3’-Bipyridine: Known for its use in the synthesis of coordination polymers.
Uniqueness
4,6-Diphenyl-[2,2’]bipyridinyl is unique due to the presence of phenyl groups at the 4 and 6 positions, which can influence its electronic properties and steric effects. This makes it particularly useful in the design of metal complexes with specific optical and electronic characteristics.
Propiedades
IUPAC Name |
2,4-diphenyl-6-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2/c1-3-9-17(10-4-1)19-15-21(18-11-5-2-6-12-18)24-22(16-19)20-13-7-8-14-23-20/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQJSUIBQNVOFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403971 |
Source


|
| Record name | 4,6-DIPHENYL-[2,2']BIPYRIDINYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57476-59-2 |
Source


|
| Record name | 4,6-DIPHENYL-[2,2']BIPYRIDINYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
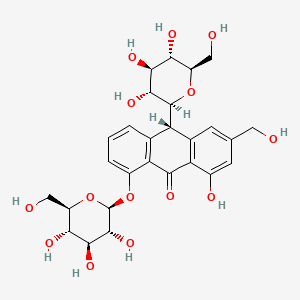
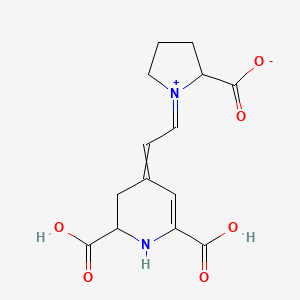

![5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608494.png)
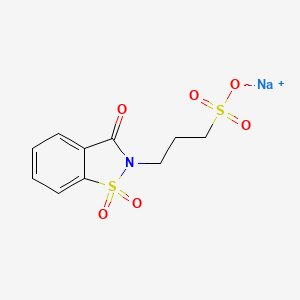
![5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1608497.png)

